3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a chemical compound characterized by its unique structure, which integrates a benzamide moiety with a thioxanthene derivative. This compound has garnered attention in various fields of scientific research, particularly in chemistry and biology, due to its potential therapeutic applications and its role as a precursor in organic synthesis.
The compound can be synthesized through specific chemical reactions involving starting materials such as 3-methoxybenzoic acid and 9-oxothioxanthene-2-amine. It is primarily studied for its biological activities, including antibacterial and antioxidant properties, as well as its potential in treating diseases such as cancer and inflammation.
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide falls under the category of organic compounds, specifically within the class of benzamides. Its molecular formula is C16H13NOS2, and it features a thioxanthene core, which contributes to its unique chemical behavior and biological activity.
The synthesis of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the following steps:
In industrial applications, similar synthetic routes may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield. Advanced purification methods like high-performance liquid chromatography (HPLC) are also utilized to ensure product purity.
The molecular structure of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide includes:
The molecular weight of the compound is approximately 285.34 g/mol. The presence of both aromatic rings and a carbonyl group in the thioxanthene structure allows for various chemical interactions, making it a versatile compound in organic synthesis.
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can participate in several chemical reactions:
Common reagents for these reactions include halogens for substitution reactions and various oxidizing or reducing agents tailored to achieve specific transformations.
The mechanism of action for 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves its interaction with biological targets, such as enzymes or receptors. The compound's structure facilitates hydrogen bonding and other molecular interactions that modulate target activity, potentially leading to therapeutic effects like anti-inflammatory or antibacterial actions.
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically appears as a solid at room temperature. Specific physical properties include:
Chemical properties include stability under standard conditions but may vary under extreme pH or temperature settings. The compound's reactivity profile allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has several applications:
This compound's unique structure and properties make it a significant subject of interest across multiple scientific disciplines, highlighting its potential impact on future research and applications.
The systematic IUPAC name 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide provides a complete structural description of this benzamide-thioxanthene hybrid compound. The name delineates three key components: (1) the 3-methoxybenzoyl group (C₆H₄(OCH₃)C(O)-), (2) the amide linkage (-NHC(O)-), and (3) the 9-oxothioxanthene ring system acting as the amine component. Its molecular formula is C₂₁H₁₅NO₃S with a molecular weight of 361.41 g/mol, as verified by multiple analytical sources [1] [6]. The canonical SMILES representation (COC1=CC(=CC=C1)C(=O)NC1=CC2=C(C=C1)SC1C=CC=CC=1C2=O) encodes the connectivity, confirming the meta-substituted methoxybenzamide moiety attached via the amide nitrogen to the 2-position of the thioxanthen-9-one scaffold [6].
Within heterocyclic taxonomy, this compound belongs to two significant classes:
Characteristic | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 478257-04-4 | [1] [6] |
Molecular Formula | C₂₁H₁₅NO₃S | [1] [6] |
Molecular Weight | 361.41 g/mol | [1] [6] |
IUPAC Name | 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide | [6] |
SMILES | COC1=CC(=CC=C1)C(=O)NC1=CC2=C(C=C1)SC1C=CC=CC=1C2=O | [6] |
InChI Key | SRKVHMKVHCTOBM-UHFFFAOYSA-N | [6] |
Heterocycle Type | Angular Tricyclic (Thioxanthenone) Fused with Benzamide | [4] [9] |
Key Functional Groups | Ketone (thioxanthen-9-one), Amide, Methoxy ether | [1] [6] |
Computational chemistry data reveals a topological polar surface area (TPSA) of 55.4 Ų and a calculated LogP (partition coefficient) value of 4.6756, indicating moderate lipophilicity. The molecule possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor (the amide N-H), with 3 rotatable bonds primarily associated with the benzamide linker and methoxy group [1]. These properties significantly influence potential intermolecular interactions and bioavailability parameters.
Thioxanthene derivatives emerged prominently in the mid-20th century as structural analogs of phenothiazines, where a carbon atom replaced the N-10 nitrogen and formed a double bond to the side chain. Early research focused extensively on their neuroleptic and antipsychotic properties, exemplified by drugs like chlorprothixene and thiothixene [3]. These first-generation thioxanthenes primarily functioned as dopamine receptor antagonists, finding application in treating schizophrenia, psychosis, and related conditions. Their mechanism involved blocking postsynaptic dopamine-mediated neurotransmission via binding to DA-1 and DA-2 receptors, alongside weak anticholinergic and serotonergic blockade [3].
The exploration of thioxanthenes expanded beyond neuropharmacology following observations of unexpected biological activities in early derivatives. Lucanthone and its metabolite hycanthone, initially developed as antischistosomal agents, demonstrated DNA intercalation properties and topoisomerase inhibition, sparking interest in their anticancer potential despite associated mutagenicity risks linked to specific structural features like the C-4 methylene group [8]. This pivotal discovery shifted research trajectories towards investigating thioxanthene cores for oncology applications.
The specific structural evolution leading to 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide represents a strategic hybrid design within medicinal chemistry. It combines the biologically privileged thioxanthenone scaffold with a substituted benzamide moiety, a motif prevalent in diverse therapeutic agents. This hybrid approach aimed to leverage potential synergistic effects. Research into aminated thioxanthones (structurally related to lucanthone/hycanthone) demonstrated potent antitumor activity, particularly compound 4 (an aminated thioxanthone), which exhibited significant growth inhibition (GI₅₀ ~1.9 µM) in leukemia cell lines and solid tumors like MCF-7, NCI-H460, and A375-C5 [8]. These findings provided a strong rationale for exploring diverse substituents on the thioxanthene core, including benzamide groups at the 2-position, ultimately leading to the development and study of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide and analogs. The synthesis of such compounds often involves Ullmann-type C–N coupling or direct acylation strategies [8].
The biological profile of benzamide-thioxanthene hybrids is profoundly sensitive to isomerism and substituent positioning. The compound 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide exemplifies this sensitivity, where the attachment point of the benzamide (2-position on the thioxanthene), the location of the methoxy group (meta on the benzamide ring), and the electronically active ketone at position 9 collectively define its chemical behavior and interactions.
Attachment Position on Thioxanthene: Attachment at the 2-position (as in this compound) is strategically significant compared to other potential sites (1-, 3-, or 4-positions). This position is electronically coupled to the carbonyl group at C9 through the conjugated π-system of the central ring. Computational models indicate this conjugation creates a push-pull system, potentially enhancing dipole moments and influencing binding interactions with biological targets like kinases or DNA. Studies on tetracyclic thioxanthene derivatives reveal that ring fusion patterns and attachment points drastically alter antitumor efficacy and photophysical properties [8]. For instance, closely related tetracyclic thioxanthenes synthesized via tandem Ullmann coupling/dehydrative cyclization exhibit significant differences in growth inhibition (GI₅₀ values ranging from ~5 µM to >30 µM) depending on the specific heterocycle formed and the points of fusion/attachment [8].
Substituent Position on Benzamide: The meta-methoxy substituent on the benzamide ring is a critical design element. The meta position offers a distinct electronic effect compared to ortho or para isomers. While para-substitution often maximizes resonance donation, the meta-methoxy group primarily exerts an inductive electron-donating effect with minimal direct resonance contribution to the amide carbonyl. This influences the amide's electron density, rotational barrier, and hydrogen-bonding capacity. The LogP value of 4.6756 suggests the meta-methoxy contributes significantly to the molecule's lipophilicity [1], a key factor in membrane permeability and cellular uptake. Replacing the methoxy with groups like halogens, amino, or methyl would alter electronic properties (σ, π, Hammett constants) and steric bulk, impacting target affinity and selectivity. Research on analogous thioxanthene-benzazole hybrids demonstrates that substituent changes on the pendant aryl ring can lead to orders-of-magnitude differences in potency against targets like CSF-1R kinase [10].
Role of the Thioxanthenone Carbonyl: The 9-keto group is fundamental to the molecule's electronic architecture. It acts as a strong electron-withdrawing group (EWG), polarizing the thioxanthene ring system. This creates a potential "push-pull" system where the electron-donating methoxy/benzamide system (the "push") and the electron-withdrawing ketone (the "pull") are connected through a conjugated path. Such systems are often characterized by intramolecular charge transfer (ICT), which can manifest in distinct spectroscopic properties (absorption/emission wavelengths) relevant for theranostic applications [8]. Studies on tetracyclic thioxanthene quinazoline-chromenes highlight that compounds with D-π-A structures exhibit fluorescence, making them suitable for cellular imaging alongside their antitumor effects [8].
Table 2: Biological Activity of Select Thioxanthene Derivatives Illustrating Positional/Substituent Effects
Compound Type/Key Feature | Antitumor Activity (GI₅₀, µM) | Key Structural Determinant | Source |
---|---|---|---|
3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (LogP 4.67, meta-OMe) | Data not available in search results | meta-methoxybenzamide at C2, C9=O | [1] [6] |
Aminated Thioxanthone 4 (Lead compound) | ~1.9 µM (K562), Active vs solid tumors | Aminoalkyl side chain at C1/C2, C9=O | [8] |
Tetracyclic Thioxanthene 11 | 5.66 - 6.48 µM (A375-C5, MCF-7, NCI-H460) | Free amino group, tetracyclic fused structure | [8] |
Tetracyclic Thioxanthene 14 | 8.02 - 10.64 µM (A375-C5, MCF-7, NCI-H460) | Modified urea-like fourth ring | [8] |
Tetracyclic Thioxanthene 12 | 31.19 - 38.77 µM (A375-C5, MCF-7, NCI-H460) | Reduced pyrimidine-like fourth ring | [8] |
The synthesis of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the acylation of 2-amino-9H-thioxanthen-9-one with 3-methoxybenzoyl chloride under basic conditions or using coupling agents. Purification is challenging due to the compound's high LogP, often requiring techniques like silica gel chromatography. Purity is generally reported at ≥90% [1]. The compound's stability is influenced by the susceptibility of the ketone to reduction and the amide bond to hydrolysis under extreme conditions. Storage recommendations typically specify sealed containers under dry conditions at 2-8°C to maintain stability [1].
The documented compounds referenced within the search results are tabulated below for clarity:
Compound Name | CAS Number | Relevant Context |
---|---|---|
3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide | 478257-04-4 | Primary subject compound |
Chlorprothixene | 113-59-7 | First-generation antipsychotic thioxanthene |
Thiothixene | 5591-45-3 | First-generation antipsychotic thioxanthene |
Hycanthone | 3105-97-3 | Early antitumor/antischistosomal thioxanthene |
Lucanthone | 479-50-5 | Prodrug of Hycanthone |
Aminated Thioxanthone 4 | Not Provided | Potent antitumor lead compound |
Tetracyclic Thioxanthene 11 | Not Provided | Hit compound with GI₅₀ ~5-7 µM & selectivity >4 |
Tetracyclic Thioxanthene 14 | Not Provided | Hit compound with GI₅₀ ~8-11 µM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7